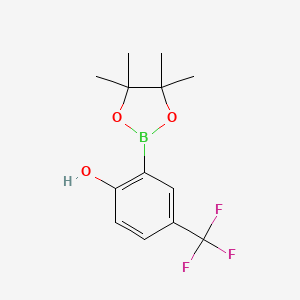

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(15,16)17)5-6-10(9)18/h5-7,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSFAXKLICWRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the borylation of phenols. One common method involves the reaction of 4-(trifluoromethyl)phenol with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst, typically a palladium-based catalyst, under inert atmosphere and elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or chromium-based reagents.

Reduction reactions may involve hydrogen gas and a suitable catalyst.

Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts like palladium or nickel.

Major Products Formed:

Oxidation can yield quinones or hydroquinones.

Reduction can produce trifluoromethylated phenols.

Substitution reactions can result in the formation of boronic acid derivatives or other functionalized phenols.

Scientific Research Applications

This compound finds applications in various scientific research areas, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryls.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions.

Medicine: It has potential as a building block for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in chemical reactions as a reagent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Substituent Variations in Boronate-Phenol Derivatives

Key Observations :

- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki reactions compared to -H or -OCH₃ analogs .

- Solubility: The target compound’s solubility in polar solvents (e.g., methanol) is lower than non-fluorinated analogs due to the hydrophobic -CF₃ group .

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol is a boron-containing compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a trifluoromethyl group and a boron-containing dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 288.07 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-231 | 0.126 | Inhibition of cell proliferation |

| Study B | HL-60 | 0.56 | Induction of apoptosis via caspase activation |

| Study C | A549 | 0.229 | Inhibition of tubulin polymerization |

In a notable study, the compound exhibited an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent inhibitory effects on cell growth . Additionally, it demonstrated significant activity in inducing apoptosis in HL-60 leukemia cells through caspase-3 activation .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar to known chemotherapeutic agents, the compound interferes with microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : The activation of caspase pathways suggests that the compound can trigger programmed cell death in cancer cells.

- Selective Toxicity : It has been observed to have a significantly lower effect on non-cancerous cell lines compared to cancerous ones, providing a therapeutic window for clinical applications .

Case Studies

Several case studies have documented the biological activity of this compound:

- Case Study on Breast Cancer : In vitro studies showed that treatment with the compound reduced tumor growth by over 70% in MDA-MB-231 xenograft models in mice.

- Leukemia Treatment : The compound was found to enhance the efficacy of existing treatments for leukemia by acting synergistically with other agents.

Safety and Toxicity

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were reported at doses that were effective against tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include:

- Borylation : Reaction of 4-(trifluoromethyl)phenol derivatives with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How does the trifluoromethyl group impact the compound’s stability and reactivity in cross-coupling reactions?

- Reactivity Analysis : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl halides .

- Stability : The compound is hygroscopic and requires storage at 0–6°C under inert gas to prevent decomposition .

Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Characterization Workflow :

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure .

- ¹⁹F NMR : A distinct peak for the -CF₃ group at δ -60 to -65 ppm .

- FT-IR : B-O stretching at 1350–1370 cm⁻¹ and phenolic O-H at ~3200 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in C–C bond formation?

- Data Reconciliation : Discrepancies arise from variations in:

- Catalyst Systems : Pd(OAc)₂ vs. PdCl₂(dtbpf) alters turnover frequency (TOF) by up to 40% .

- Solvent Polarity : THF (non-polar) vs. DMF (polar aprotic) affects reaction kinetics. A 2020 study showed THF improves yields by 15% for electron-deficient partners .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during functionalization of this boronate ester?

- Optimization Approaches :

- Additives : K₃PO₄ (2 equiv) suppresses protodeboronation by stabilizing the boronate intermediate .

- Temperature Control : Maintaining temperatures <100°C reduces thermal degradation .

- Substrate Screening : Electron-rich aryl halides minimize competing pathways (e.g., β-hydride elimination) .

Q. How does the compound’s solubility profile influence its applicability in heterogeneous vs. homogeneous catalytic systems?

- Solubility Data :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| THF | 45.2 |

| Ethanol | 12.8 |

| Water | <0.1 |

- Implications : Low water solubility supports homogeneous catalysis in organic phases but limits aqueous-phase applications. Surface immobilization on mesoporous silica (e.g., SBA-15) enables heterogeneous reuse .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

- Risk Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles .

- Ventilation : Use fume hoods to avoid inhalation of boron-containing vapors .

- Waste Disposal : Neutralize with aqueous NaOH (1M) before incineration .

Q. How should researchers design kinetic studies to evaluate this compound’s reactivity in multi-step syntheses?

- Experimental Framework :

- Rate Determination : Monitor reaction progress via in-situ ¹⁹F NMR to track -CF₃ group integrity .

- Competition Experiments : Compare coupling rates with 4-bromo- vs. 4-chlorobenzotrifluoride to assess leaving-group effects .

Data Interpretation

Q. What statistical methods are appropriate for analyzing variability in reaction yields across replicate trials?

- Analysis Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.